molecular formula C25H24N2O2 B373977 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione

2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione

Cat. No.: B373977
M. Wt: 384.5g/mol
InChI Key: PKKFDPNAYUQHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation reaction of phthalic anhydride with dibenzylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5g/mol

IUPAC Name

2-[3-(dibenzylamino)propyl]isoindole-1,3-dione

InChI

InChI=1S/C25H24N2O2/c28-24-22-14-7-8-15-23(22)25(29)27(24)17-9-16-26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2

InChI Key

PKKFDPNAYUQHQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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